2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride: is an organic compound with a molecular formula of C11H15NO4·HCl This compound is a derivative of phenylpropanoic acid, characterized by the presence of amino and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride.
Amination: The phenethylamine is subjected to a Strecker synthesis, involving the reaction with potassium cyanide and ammonium chloride to form the corresponding α-amino nitrile.
Hydrolysis: The α-amino nitrile is hydrolyzed to yield 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role as a neurotransmitter analog.
- Studied for its effects on various biological pathways and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
- Evaluated for its neuroprotective properties.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid
- 2-amino-3-(2,3-dihydroxyphenyl)propanoic acid
- 2-amino-3-(2,5-dichlorophenyl)propanoic acid
Comparison:
- 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.
- Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
CAS No. |
51954-67-7 |
---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-amino-3-(2,5-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14;/h3-5,9H,6,12H2,1-2H3,(H,13,14);1H |
InChI Key |
UHEXKKFNNJOICC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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